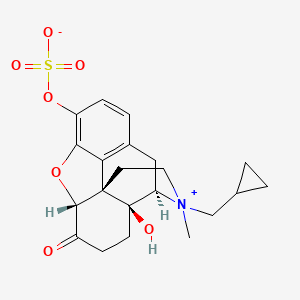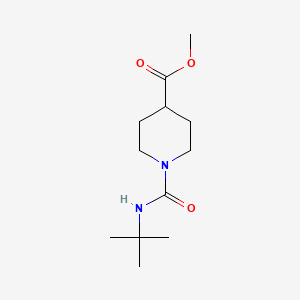
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is a complex organic compound known for its unique molecular structure and diverse applications in scientific research. This compound is a derivative of gibberellin, a class of plant hormones that regulate growth and influence various developmental processes. The molecular weight of this compound is approximately 446.49 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves multiple steps, starting from the basic gibberellin structure. The process typically includes the introduction of keto and diacetyloxy groups through specific chemical reactions. These reactions often require controlled conditions such as specific temperatures, pH levels, and the presence of catalysts to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This requires precise control over reaction conditions to maintain product consistency and yield. The use of high-quality reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds
Applications De Recherche Scientifique
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference material and in the synthesis of other complex molecules.
Biology: Studied for its role in plant growth regulation and developmental processes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of agricultural products and growth regulators.
Mécanisme D'action
The mechanism of action of 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with specific molecular targets and pathways. In plants, it binds to gibberellin receptors, triggering a cascade of events that promote growth and development. This includes the activation of genes involved in cell elongation, division, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gibberellin A1 Methyl Ester: A closely related compound with similar growth-regulating properties.
Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: Another derivative with slight structural differences.
Uniqueness
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of stability, reactivity, and efficacy .
Propriétés
Formule moléculaire |
C24H28O9 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-17H,1,6-10H2,2-5H3/t14-,15+,16-,17-,21?,22+,23-,24-/m1/s1 |
Clé InChI |
YNZJRNSUDDIHMD-IOWYJMAUSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(=O)C5=C)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(=O)C5=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)


![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)





![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)


![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
